Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
Description
Properties
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBBYVWLRQYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77BrN2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design Rationale and Molecular Engineering of Bromoacetamido Peg9 Ethylcarbamoyl C12 Boc
Strategic Integration of Reactive, Spacer, and Protecting Group Moieties for Orthogonal Functionality
The architecture of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is a prime example of strategic chemical design, where reactive, spacer, and protecting groups are integrated to achieve orthogonal functionality. Orthogonality in this context means that each functional group can be addressed or reacted independently under specific conditions without affecting the others. nih.govrsc.org This is crucial for multi-step synthetic sequences where different parts of the linker need to be manipulated in a controlled order.
The key moieties and their orthogonal nature are:
Bromoacetamido Group (Reactive Moiety): This is a thiol-reactive electrophile designed for covalent bond formation, typically with cysteine residues on proteins. The resulting thioether bond is stable under a wide range of conditions, including the acidic conditions required to remove the Boc protecting group. acs.org
Boc Group (Protecting Group): The tert-butyloxycarbonyl (Boc) group masks a primary or secondary amine. It is stable to basic conditions and many nucleophiles but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the amine for subsequent conjugation. fishersci.co.ukorganic-chemistry.orgcommonorganicchemistry.com
Spacer Moieties (PEG9, C12, Ethylcarbamoyl): These components are generally stable and inert to the reaction conditions used to manipulate the bromoacetamido and Boc groups, ensuring the linker's structural integrity throughout the synthetic process.
This orthogonal design allows a synthetic chemist to first conjugate the bromoacetamido "handle" to a cysteine-containing biomolecule, purify the conjugate, and then, in a separate step, deprotect the Boc-protected amine to attach a second molecule of interest. This step-wise approach provides precise control over the final conjugate's structure. researchgate.net
Principles of Multi-Component Linker Design for Modularity and Controlled Assembly
The compound is a quintessential multi-component or heterobifunctional linker, designed with modularity at its core. Such linkers are fundamental in fields like PROTACs, which consist of two different ligands connected by a linker to bring a target protein and an E3 ubiquitin ligase into proximity. biochempeg.comekb.egnih.gov The design of these linkers is not trivial; their composition, length, and flexibility are critical for biological activity. rsc.orgresearchgate.net
The modularity of this compound allows for the systematic variation of its components to optimize the properties of the final bioconjugate. For instance, the PEG or alkyl chain length could be altered to fine-tune the distance between the two conjugated molecules, which is a key parameter for the efficacy of PROTACs. rsc.org The commercial availability of pre-assembled, bi-functionalized linkers with orthogonal protecting groups enables the rapid and straightforward assembly of potent degraders and other complex conjugates. researchgate.net This modular approach allows researchers to create libraries of similar compounds with varied linkers to screen for optimal performance, accelerating the development of new therapeutics. researchgate.netnih.gov
Influence of PEG Chain Length (PEG9) on Molecular Spacing and Conformational Flexibility
The polyethylene (B3416737) glycol (PEG) component is one of the most common motifs used in modern linker design. nih.gov The PEG9 segment, consisting of nine repeating ethylene (B1197577) glycol units, serves several critical functions based on its physicochemical properties.
Key Roles of the PEG9 Moiety:
Molecular Spacing: The PEG9 chain provides a defined, hydrophilic extension, physically separating the two molecules conjugated at either end of the linker. The length of the linker is a crucial determinant of a PROTAC's efficacy; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two target proteins together. rsc.org
Conformational Flexibility: PEG chains are highly flexible and mobile, which can be advantageous in allowing the conjugated molecules to adopt an optimal orientation for interaction. researchgate.net Molecular dynamics simulations have shown that even short PEG chains like PEG9 are best described as flexible and dynamic structures in solution. nih.govnih.gov
Solubility: PEG is hydrophilic and highly soluble in water, which can improve the solubility of the entire conjugate, a significant benefit when working with hydrophobic drug molecules. nih.govresearchgate.net
Molecular dynamics simulations on PEG oligomers have determined a persistence length—a measure of chain stiffness—of approximately 3.7 to 3.8 Å. nih.gov This indicates that while the PEG9 chain has a defined contour length, it behaves as a flexible coil in aqueous environments, allowing for a range of end-to-end distances. nih.govjk-sci.com
Role of the C12 Alkyl Segment in Tunable Solvation and Molecular Interactions
Functions of the C12 Alkyl Segment:
Hydrophobicity and Permeability: The C12 chain significantly increases the lipophilicity of the linker. In the context of PROTACs or other drugs intended to cross cell membranes, a certain degree of hydrophobicity is often required to improve cellular uptake. rsc.org
Molecular Interactions: Long alkyl chains can engage in van der Waals interactions with hydrophobic pockets on target proteins, potentially influencing the stability and conformation of the ternary complex in PROTAC applications.
The table below summarizes the contrasting properties of the PEG and alkyl spacer components.
| Property | PEG (Polyethylene Glycol) Moiety | Alkyl Moiety |
|---|---|---|
| Primary Characteristic | Hydrophilic | Hydrophobic/Lipophilic |
| Main Function | Increases water solubility, provides flexible spacing | Increases lipid solubility, can enhance cell permeability |
| Conformation | Highly flexible, dynamic coil in solution | Flexible chain |
| Interactions | Hydrogen bonding with water | Van der Waals / hydrophobic interactions |
Design Considerations for the Bromoacetamido Reactive Handle in Site-Specific Conjugation Strategies
The bromoacetamido group is a classic and effective reactive handle for the site-specific modification of proteins. It is an α-haloacetamide that functions as an electrophile, reacting specifically with strong nucleophiles, most notably the thiol group of cysteine residues. researchgate.net
Key Design Features:
Reactivity and Selectivity: Thiol groups are significantly more nucleophilic than most other functional groups found in proteins, allowing for the chemoselective labeling of cysteine residues under mild conditions. researchgate.net The reaction proceeds via an SN2 mechanism, where the cysteine thiolate attacks the carbon bearing the bromine atom.
Stability of the Conjugate: The reaction between a bromoacetamide and a thiol forms a stable thioether bond. acs.org This linkage is robust and generally irreversible under physiological conditions, which is a significant advantage over other linkages like those formed by maleimides, which can be susceptible to retro-Michael reactions.
Kinetics: While maleimides often react faster, bromoacetamides provide a good balance of reactivity and stability. The reaction rate can be influenced by factors such as pH (as the thiolate anion is the reactive species) and the local environment of the cysteine residue. nih.gov Reaction yields are often high, making it a reliable conjugation method. researchgate.net
The choice of a bromoacetamide group over other electrophiles is a deliberate design consideration to ensure the formation of a stable, permanent link to the target protein.
Functional Role of the Ethylcarbamoyl Linkage in Linker Architecture and Stability
In the structure of this compound, the carbamate (B1207046) is likely formed during the synthesis by reacting an amine with a chloroformate or a similar activated carbonyl species. Its primary roles are:
Structural Integrity: Carbamates are generally stable to a wide range of chemical conditions, including mild acids and bases, and are not susceptible to enzymatic cleavage in the same way as esters or some amides. This ensures that this part of the linker does not degrade during subsequent synthetic steps, such as the removal of the Boc group or conjugation via the bromoacetamide handle.
Application of the Boc Protecting Group for Selective Chemical Manipulation and Synthetic Control
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and bioconjugate chemistry. fishersci.co.uk Its function is to temporarily "mask" the reactivity of an amine to prevent it from participating in unwanted side reactions.
Principles of Boc Protection and Deprotection:
Protection: An amine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic or neutral conditions. The reaction is efficient and results in a stable N-Boc carbamate. fishersci.co.uk
Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and a variety of nucleophilic reagents. This stability is key to its role in orthogonal synthesis strategies. organic-chemistry.org
Deprotection: The Boc group is specifically designed to be labile under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the carbamate. fishersci.co.ukcommonorganicchemistry.com The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms gaseous isobutene. commonorganicchemistry.com The resulting carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com
The use of the Boc group in this compound allows for a two-stage conjugation strategy. First, the bromoacetamido end can be reacted with a target biomolecule. Following this, the Boc group can be removed to expose the amine, which is then free to be coupled to a second molecule, providing precise control over the construction of the final conjugate.
The table below outlines typical conditions for the protection and deprotection of amines using the Boc group.
| Process | Typical Reagents | Solvent(s) | Typical Conditions | Yield |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., TEA, NaOH) | THF, Dichloromethane (DCM), Water | Room Temperature | High to Quantitative |
| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM) | Room Temperature | High to Quantitative |
| Selective Deprotection | FeCl3, MoCl3 | Dichloromethane (DCM) | Room Temperature | Good to Excellent |
| Thermal Deprotection | Heat (No acid catalyst) | Methanol, TFE | 120-240 °C (in flow) | Variable to High |
Data compiled from multiple sources. acs.orgfishersci.co.uk Yields and conditions are substrate-dependent.
Advanced Synthetic Methodologies for Bromoacetamido Peg9 Ethylcarbamoyl C12 Boc
Convergent and Divergent Synthesis Strategies for Complex Linker Molecule Construction
The construction of a molecule with the complexity of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc can be approached through two primary synthetic strategies: divergent and convergent synthesis.
In contrast, a convergent synthesis involves the independent synthesis of the key fragments of the molecule, which are then coupled together in the final stages. nih.gov For this compound, this would entail the separate synthesis of three key intermediates:
A bromoacetamide-functionalized unit.
The PEG9 linker with appropriate terminal functional groups.
The C12 alkyl chain with a Boc-protected terminus and a reactive group for coupling.
The choice between these strategies is often dictated by the availability of starting materials, the efficiency of the individual reactions, and the ease of purification. For industrial-scale production of such linkers, a convergent approach is generally more efficient and scalable.
Stereoselective and Chemoselective Reaction Pathways in Multi-Functionalized Synthesis
The synthesis of this compound does not involve any chiral centers, so stereoselectivity is not a primary concern. However, chemoselectivity is of paramount importance due to the presence of multiple reactive functional groups. bham.ac.uk The synthetic design must ensure that reactions occur at the desired site without affecting other functional groups.
For example, during the formation of the ethylcarbamoyl linkage, the reaction conditions must be chosen to favor the reaction between the desired amine and isocyanate (or its equivalent) without promoting side reactions at the bromoacetamide end of the molecule. This is typically achieved by carefully selecting reagents and reaction conditions, and by using protecting groups.
The bromoacetamide group itself is a reactive electrophile. Its introduction into the molecule must be carefully timed, often as one of the final steps, to prevent its premature reaction with any nucleophiles present in the reaction mixture. The high reactivity of the bromoacetyl group is advantageous for its intended use in conjugating to a thiol group (e.g., a cysteine residue) on a protein, but it presents a challenge during the synthesis of the linker itself. iris-biotech.de
Modern synthetic methods like the Staudinger ligation offer high chemoselectivity for the formation of amide bonds in a one-pot fashion, which can be advantageous in assembling complex linkers. nih.gov
Specific Reaction Mechanisms for Bromoacetamido Formation and Ethylcarbamoyl Linkage Construction
Bromoacetamido Formation:
The bromoacetamido group is typically formed through an acylation reaction. This involves the reaction of an amine with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).
The mechanism proceeds via a nucleophilic acyl substitution:
The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetylating agent.
This forms a tetrahedral intermediate.
The leaving group (e.g., bromide) is expelled, and the carbonyl group is reformed.
The base neutralizes the protonated amine, yielding the final bromoacetamide product.
Ethylcarbamoyl Linkage Construction:
The ethylcarbamoyl linkage is a carbamate (B1207046) (or urethane) linkage. There are several methods to form this linkage:
Reaction of an amine with an isocyanate: If one of the fragments has an amine and the other has an isocyanate group, they will react directly to form the carbamate linkage. The amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen.
Reaction of an amine with a chloroformate: An amine can react with a chloroformate (e.g., ethyl chloroformate) in a nucleophilic acyl substitution reaction to form the carbamate.
Reaction of an alcohol with an isocyanate: Alternatively, if one fragment is an alcohol and the other is an isocyanate, they can react to form the carbamate.
Use of coupling agents: Reagents like carbonyldiimidazole (CDI) can be used to activate a carboxylic acid or an alcohol, which can then react with an amine to form the carbamate.
Purification and Isolation Techniques for Advanced Multi-Component Linkers
The purification of this compound and similar multi-component linkers is a critical and often challenging step. The presence of a long, flexible PEG chain can lead to broad peaks in chromatography and can make the separation from closely related impurities difficult.
Common purification techniques include:
Silica Gel Chromatography: This is a standard technique for the purification of organic compounds. However, for PEGylated molecules, specialized elution systems may be required to achieve good separation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of complex mixtures and is well-suited for PEGylated compounds. By using a non-polar stationary phase and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), high-purity fractions of the desired product can be obtained.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing smaller or larger impurities from the desired linker.
Ion-Exchange Chromatography: If the linker or its precursors contain ionizable groups, this technique can be used for purification.
Crystallization: If the final compound is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a high-purity product on a large scale.
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. Often, a combination of these techniques is necessary to achieve the desired level of purity for use in biological applications.
Reactivity and Mechanistic Considerations of the Bromoacetamido Moiety in Bioconjugation
Thiol-Mediated Bioconjugation Mechanisms, including Alkylation of Cysteine Residues
The primary mechanism by which the bromoacetamido moiety participates in bioconjugation is through the alkylation of thiol groups, most notably the sulfhydryl side chain of cysteine residues. wuxibiology.com Cysteine is a favored target for site-selective modification due to the high nucleophilicity of its thiol group, especially in its deprotonated thiolate form, and its relatively low abundance in proteins, which allows for more controlled and specific labeling. nih.govexplorationpub.com
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine's thiol or thiolate acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom in the bromoacetamido group. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a stable thioether bond between the cysteine residue and the bromoacetamido-containing molecule. thermofisher.comsfrbm.org This covalent linkage is irreversible under typical physiological conditions, leading to a stable bioconjugate. thermofisher.com The reaction is highly dependent on pH, with higher pH values favoring the deprotonation of the thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate anion, thus increasing the reaction rate. sfrbm.orgnih.gov
The general scheme for the alkylation of a cysteine residue by a bromoacetamido compound is as follows:
R-S-H + Br-CH₂-C(O)-NH-R' → R-S-CH₂-C(O)-NH-R' + HBr
Where R-S-H represents the cysteine residue within a protein or peptide, and Br-CH₂-C(O)-NH-R' represents the bromoacetamido-containing molecule.
This thiol-alkylation strategy is fundamental in proteomics for preventing the re-formation of disulfide bonds after reduction and for introducing specific labels or tags onto proteins for analytical purposes. nih.gov
Comparative Analysis of Bromoacetamido Reactivity with Other Electrophilic Functional Groups in Complex Chemical Environments
In the landscape of bioconjugation, the bromoacetamido group is often compared with other thiol-reactive electrophiles, primarily iodoacetamides and maleimides. The choice of reagent is critical and depends on the specific requirements of the application, such as reaction rate, selectivity, and the stability of the resulting conjugate.
Bromoacetamides vs. Iodoacetamides: Both bromoacetamides and iodoacetamides react with thiols via an SN2 mechanism. Generally, iodoacetamides are considered to be slightly more reactive than their bromoacetamide counterparts. thermofisher.comthermofisher.com The reactivity order of haloacetamides follows the trend of the leaving group ability of the halide: I > Br > Cl. nih.gov While this enhanced reactivity can be advantageous for rapid conjugations, it can also lead to a higher propensity for off-target reactions with other nucleophilic residues like methionine, histidine, or lysine (B10760008), particularly if cysteine residues are not readily accessible. thermofisher.comnih.gov Bromoacetamides, being slightly less reactive, can sometimes offer a better balance between reaction efficiency and selectivity. thermofisher.com
Bromoacetamides vs. Maleimides: Maleimides react with thiols via a Michael addition reaction, which is typically faster than the SN2 reaction of bromoacetamides, especially at near-neutral pH (6.5-7.5). sfrbm.orgresearchgate.net This rapid reactivity makes maleimides highly efficient for thiol conjugation. However, the thioether bond formed through Michael addition is potentially reversible via a retro-Michael reaction, which can lead to conjugate instability, particularly in the presence of other thiols. nih.gov In contrast, the thioether bond formed by bromoacetamides is considered more stable and effectively irreversible. thermofisher.com This enhanced stability is a significant advantage in applications where long-term stability of the conjugate is crucial.
The following table provides a comparative overview of these electrophilic functional groups:
| Functional Group | Reaction Mechanism with Thiols | Relative Reactivity with Thiols | Stability of Thioether Bond | Selectivity for Cysteine |
| Bromoacetamide | SN2 Alkylation | Moderate | High (Stable) | Good to High |
| Iodoacetamide (B48618) | SN2 Alkylation | High | High (Stable) | Good, but potential for off-target reactions |
| Maleimide (B117702) | Michael Addition | Very High | Potentially Reversible | Very High at pH 6.5-7.5 |
This table provides a qualitative comparison based on literature findings.
Kinetic and Thermodynamic Aspects Governing Bromoacetamido-Driven Conjugation Reactions
The kinetics of the reaction between bromoacetamides and thiols are influenced by several factors, with pH being one of the most critical. The rate of reaction increases with pH due to the increased concentration of the more nucleophilic thiolate anion. sfrbm.org Studies comparing maleimide and bromoacetyl functions have shown that a significant kinetic discrimination can be achieved by controlling the pH. At pH 6.5, maleimides react much faster with thiols, whereas at pH 9.0, the bromoacetyl group shows appreciable reactivity. nih.gov This differential reactivity allows for sequential conjugation strategies when both functionalities are present.
Thermodynamically, the alkylation of a thiol by a bromoacetamide is an exothermic process, leading to a stable thioether bond. The formation of the strong carbon-sulfur bond and the departure of the stable bromide ion contribute to a favorable negative change in Gibbs free energy for the reaction. While precise thermodynamic values for this specific compound are not published, computational studies on model reactions of α-bromoacetamide with methanethiol (B179389) (as a cysteine surrogate) can provide insights into the reaction thermodynamics, indicating a favorable and spontaneous reaction. youtube.com
| Parameter | Influencing Factors | General Trend for Bromoacetamide-Thiol Reaction |
| Reaction Rate (Kinetics) | pH, Temperature, Reagent Concentration, Steric Hindrance | Increases with higher pH; Slower than maleimides, slightly slower than iodoacetamides. |
| Reaction Spontaneity (Thermodynamics) | Bond energies of reactants and products | Generally spontaneous and exothermic, leading to a stable product. |
This table summarizes the general kinetic and thermodynamic considerations.
Achieving Site-Selectivity and Efficiency in Molecular Conjugation Applications
Achieving site-selectivity in bioconjugation is paramount to ensure the homogeneity and preserve the biological activity of the resulting conjugate. The bromoacetamido moiety, with its high reactivity towards cysteine residues, is a valuable tool for achieving such selectivity. nih.gov
Several strategies can be employed to enhance site-selectivity and efficiency:
Exploiting the Unique Reactivity of Cysteine: The inherent nucleophilicity and lower abundance of cysteine compared to other amino acids like lysine make it a prime target for selective modification. nih.govexplorationpub.com
pH Control: As discussed, modulating the pH can differentiate the reactivity of various nucleophilic side chains. Performing the conjugation at a pH where the target cysteine is sufficiently nucleophilic but other residues like lysine (pKa ≈ 10.5) are predominantly protonated and thus less reactive can significantly improve selectivity. sfrbm.org
Genetic Engineering: Site-directed mutagenesis can be used to introduce a cysteine residue at a specific, desired location on a protein surface, away from the active or binding sites. nih.govresearchgate.net This approach allows for precise control over the conjugation site, leading to a homogeneous product. Conversely, removing surface-exposed, reactive cysteines that are not at the desired modification site can also enhance selectivity.
Reaction Conditions: Optimizing the reaction time and the molar ratio of the bromoacetamido reagent to the protein can also control the extent of labeling and minimize non-specific modifications. Using a limiting amount of the reagent can favor the modification of the most reactive cysteine residues. nih.gov
The efficiency of the conjugation reaction is also a critical factor. While bromoacetamides may react slower than maleimides, complete conjugation can still be achieved by adjusting the reaction time and reagent concentration. researchgate.net The stability of the resulting thioether bond often outweighs the need for extremely rapid reaction kinetics in many applications, making the bromoacetamido group a reliable choice for constructing stable and well-defined bioconjugates. thermofisher.com
Strategic Applications of Bromoacetamido Peg9 Ethylcarbamoyl C12 Boc in Chemical Biology and Material Science
Integration into Targeted Protein Degradation (PROTAC) Architectures
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. arxiv.org These chimeric molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker's role is not merely as a passive spacer; its composition and length are critical for the successful formation of a productive ternary complex between the POI and the E3 ligase, which is the necessary step for subsequent protein degradation. nih.govresearchgate.netnih.gov
Design Principles for Optimizing Ternary Complex Formation and Degradation Efficacy
The design of the linker is a determining factor for the efficacy of a PROTAC. precisepeg.com The formation of a stable and conformationally favorable ternary complex is paramount for efficient ubiquitination and subsequent degradation of the target protein. researchgate.netnih.gov The linker must correctly orient the two bound proteins to facilitate the transfer of ubiquitin.
Key design principles influenced by the linker include:
Solubility and Permeability : The hydrophilic nature of the PEG9 chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds. jenkemusa.comresearchgate.net Conversely, the hydrophobic C12 alkyl chain can improve cell membrane permeability. researchgate.net A balance between these properties is crucial for effective intracellular concentration.
Conformational Flexibility : Flexible linkers, such as those containing PEG and alkyl chains, provide the necessary rotational freedom to allow the PROTAC to adopt multiple conformations. precisepeg.comresearchgate.net This flexibility can be advantageous in enabling the two protein partners (POI and E3 ligase) to find a productive binding orientation for ternary complex formation. nih.gov
Minimizing Steric Hindrance : The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without causing steric clashes that would destabilize the ternary complex. researchgate.net
Influence of Linker Geometry and Length on Protein-Protein Interaction Modulations
The length and composition of the linker directly impact the geometry of the ternary complex and can modulate the protein-protein interactions (PPIs) between the POI and the E3 ligase. nih.govprecisepeg.com
Linker Length : The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair. nih.gov A linker that is too short may prevent the simultaneous binding of both proteins, while an overly long linker might lead to unproductive ternary complexes where the ubiquitination sites on the POI are not accessible to the E2 enzyme associated with the E3 ligase. arxiv.orgresearchgate.net For instance, studies on Bruton's tyrosine kinase (BTK) degraders showed that PROTACs with fewer than four PEG units had impaired binding affinity, likely due to steric repulsion. researchgate.net In other systems, linkers between 12 and 29 atoms were found to be effective, while those shorter than 12 atoms were not. nih.gov The combination of a PEG9 chain and a C12 alkyl chain in this compound provides a significant length that can be tailored for various target systems.
Table 1: Impact of Linker Properties on PROTAC Efficacy
| Linker Characteristic | Influence on PROTAC Function | Reference |
|---|---|---|
| Length | Determines the distance between POI and E3 ligase; critical for forming a productive ternary complex. | arxiv.org, researchgate.net |
| Composition (PEG/Alkyl) | Affects solubility, cell permeability, and conformational flexibility. | researchgate.net, jenkemusa.com |
| Flexibility | Allows for optimal positioning of proteins, increasing the likelihood of successful ubiquitination. | precisepeg.com, nih.gov |
| Attachment Point | The site of conjugation on the ligands influences the exit vector and the geometry of the final PROTAC. | nih.gov |
Role in Advanced Bioconjugate Design for Research Probes and Tool Compounds
Beyond PROTACs, the unique structure of this compound makes it a valuable reagent for creating sophisticated bioconjugates used as research probes and tool compounds. precisepeg.com Bioconjugation is the chemical process of linking molecules to biomolecules like proteins or antibodies. precisepeg.com
The bromoacetamide group is a key functional moiety for this purpose. It is a thiol-reactive group that selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues on proteins under physiological conditions. precisepeg.comnih.gov Cysteine is a relatively rare amino acid, allowing for site-specific modification of proteins, especially when cysteines are introduced at specific locations through genetic engineering. nih.govnih.gov
This specificity is crucial for creating well-defined and homogeneous bioconjugates, which is a significant challenge in the field. acs.org For example, this linker can be used to attach fluorescent dyes, affinity tags, or other reporter molecules to a protein of interest, enabling studies of protein localization, trafficking, and interactions within a cellular context. The long PEG9-C12 chain acts as a flexible spacer, minimizing potential steric hindrance between the attached label and the protein, and reducing the risk of disrupting the protein's native function. precisepeg.com
Functionalization of Nanomaterials and Surfaces for Biomedical Research Applications
The principles of bioconjugation extend to the functionalization of nanomaterials and surfaces. This compound can be employed to modify the surfaces of nanoparticles, such as gold nanoparticles or liposomes, for various biomedical applications. nih.govrsc.org
Surface modification with PEG chains, a process known as PEGylation, is a widely used strategy to improve the biocompatibility and pharmacokinetic properties of nanoparticles. nih.govnih.gov The hydrophilic PEG layer creates a "stealth" coating that helps the nanoparticles evade uptake by the immune system (specifically the reticuloendothelial system), thereby prolonging their circulation time in the body. nih.govnih.gov This enhanced circulation increases the likelihood of the nanoparticle reaching its intended target, such as a tumor, via the enhanced permeability and retention (EPR) effect. nih.gov
The bromoacetamide group on the linker provides a covalent attachment point for biomolecules, such as targeting ligands (e.g., antibodies or peptides), to the nanoparticle surface. researchgate.net This allows for the creation of actively targeted drug delivery systems or imaging agents. The linker's structure, combining a hydrophilic PEG segment and a more hydrophobic alkyl segment, can also influence how the molecule anchors to different types of nanoparticle surfaces. nih.gov For instance, the hydrophobic portion can interact favorably with lipid-based or polymeric nanoparticle cores. nih.gov
Table 2: Effects of PEGylation on Nanoparticle Properties
| Property | Effect of Surface PEGylation | Reference |
|---|---|---|
| Circulation Time | Increased due to reduced immune system clearance. | nih.gov, nih.gov |
| Aggregation | Decreased due to steric repulsion and hydrophilicity. | nih.gov |
| Protein Adsorption | Reduced, leading to a "stealth" effect. | rsc.org |
| Solubility | Increased in aqueous buffers. | nih.gov |
| Targeting | Can be hindered if PEG density is too high, but can be optimized by adjusting linker length and density. | researchgate.net |
Applications in Supramolecular Chemistry and Controlled Self-Assembly Processes
The amphiphilic nature of this compound, which possesses both a hydrophilic PEG chain and a hydrophobic C12 alkyl chain, makes it a candidate for applications in supramolecular chemistry. rsc.orgwalshmedicalmedia.com Amphiphilic molecules can spontaneously self-assemble in aqueous solutions to form organized nanostructures such as micelles or polymersomes. rsc.orgacs.orgnih.gov
In such an assembly, the hydrophobic C12 tails would likely form the core of the structure to minimize contact with water, while the hydrophilic PEG9 chains would form the outer corona, stabilizing the structure in the aqueous environment. rsc.orgacs.org The formation of these micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). acs.org
These self-assembled structures have potential as nanocarriers for hydrophobic drugs, which can be encapsulated within the hydrophobic core. nih.govrsc.org The bromoacetamide and Boc-protected functionalities offer handles for further chemical modification, allowing for the introduction of stimuli-responsive elements or targeting ligands to the surface of the self-assembled nanostructure. This could lead to the development of "smart" drug delivery systems that release their cargo in response to specific biological cues. acs.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polyethylene (B3416737) glycol (PEG) |
| Bruton's tyrosine kinase (BTK) |
| Ubiquitin |
| Pomalidomide |
| ARV-825 |
| (+)-JQ1 |
Advanced Characterization Methodologies for Bromoacetamido Peg9 Ethylcarbamoyl C12 Boc Conjugates
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation of Conjugates
Confirming the precise structure of a biomolecule conjugated with the Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc linker is critical. High-resolution spectroscopic methods provide detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for verifying the presence and integrity of the linker's components on the conjugate. nih.gov Key proton signals can confirm successful conjugation and structural integrity. For instance, the repeating ethylene (B1197577) glycol units of the PEG9 chain produce a characteristic, intense signal around 3.6 ppm. nih.govacs.org The tert-butyl protons of the Boc protecting group are readily identifiable as a sharp singlet at approximately 1.4 ppm, while the methylene (B1212753) protons of the bromoacetyl group can be monitored for their disappearance or shift upon reaction with a thiol. nih.govnih.gov Quantitative NMR (qNMR) can also be employed to determine the degree of PEGylation. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI-MS), is essential for determining the molecular weight of the final conjugate with high accuracy. This allows for confirmation of the number of linkers attached to the biomolecule. enovatia.com The polydispersity of PEG chains can sometimes complicate ESI spectra; however, for a defined PEG9 linker, a distinct mass increase corresponding to the addition of the linker is expected. nih.gov For large protein conjugates, deconvolution of the resulting charge state envelope provides the precise mass of the intact conjugate. enovatia.com Further structural details, including the exact site of linker attachment, can be elucidated through peptide mapping, where the conjugate is enzymatically digested and the resulting fragments are analyzed by LC-MS/MS. biopharmaspec.comacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the conjugate. The formation of the thioether bond from the reaction of the bromoacetamide group can be monitored, alongside characteristic absorbances for the amide bonds, the C-O-C ether stretch of the PEG chain, and the carbonyl of the Boc-carbamate.
Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties in a this compound Conjugate
| Molecular Moiety | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Boc (tert-Butyl) Protons | ~1.4 | Singlet |
| C12 Alkyl Chain (CH₂)n | ~1.2-1.6 | Multiplet |
| PEG9 (-(CH₂CH₂O)ₙ-) | ~3.6 | Multiplet |
| Bromoacetyl (-COCH₂Br) | ~3.9 | Singlet |
| Methylene adjacent to Amide | ~3.3 | Triplet |
Chromatographic and Electrophoretic Techniques for Assessing Conjugate Purity and Efficiency of Formation
Following the conjugation reaction, the product is a heterogeneous mixture containing the desired conjugate, unreacted biomolecule, excess linker, and potential byproducts. Chromatographic and electrophoretic methods are indispensable for separating these species and assessing the purity and yield of the reaction. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC):
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. cellmosaic.com The attachment of the PEGylated linker significantly increases the size of the biomolecule, causing the conjugate to elute earlier than the unconjugated starting material. nih.govmalvernpanalytical.com SEC is highly effective for quantifying the percentage of conjugated species and detecting the presence of aggregates, which are critical quality attributes. cellmosaic.comnih.govusp.org
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The presence of the C12 alkyl chain in the linker makes the conjugate significantly more hydrophobic than the parent biomolecule, leading to a longer retention time on a C4 or C18 column. cellmosaic.com This method is excellent for resolving conjugated from unconjugated species and can also separate species with different numbers of attached linkers (e.g., mono- vs. di-conjugated).
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC that separates proteins based on surface hydrophobicity. cellmosaic.com It is particularly useful for analyzing antibody-drug conjugates and can resolve species with different drug-to-antibody ratios (DARs), which is analogous to the linker-to-protein ratio in this context.
Electrophoretic Techniques:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a widely used denaturing gel technique to separate proteins based on their molecular weight. wikipedia.org Conjugation with the linker results in an increase in molecular mass, which appears as a distinct band shift on the gel compared to the unmodified protein. nih.govnih.gov
Capillary Electrophoresis (CE): CE offers high-resolution separation with minimal sample consumption. nih.gov Capillary Zone Electrophoresis (CZE) separates based on charge-to-size ratio, while Affinity Capillary Electrophoresis (ACE) can be used to study binding interactions and determine conjugation efficiency. nih.govnih.gov
Table 2: Illustrative HPLC Data for a Protein Conjugation Reaction
| Species | SEC Retention Time (min) | RP-HPLC Retention Time (min) |
| Unconjugated Protein | 12.5 | 18.2 |
| This compound Linker | 18.0 | 29.5 |
| Mono-conjugated Protein | 11.3 | 24.8 |
| Aggregated Conjugate | 9.8 | N/A |
Biophysical Techniques for Investigating Conformational Dynamics and Molecular Interactions within Conjugates
Attaching a linker, especially one with both hydrophilic (PEG9) and hydrophobic (C12) elements, can potentially alter the structure and function of the target biomolecule. researchgate.net Biophysical techniques are crucial for ensuring that the conjugation does not compromise the biomolecule's native conformation or its binding affinity to its biological target. nih.gov
Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary and tertiary structure of proteins. nih.govwikipedia.orglibretexts.org Far-UV CD (190-250 nm) is used to analyze the protein's secondary structure content (α-helix, β-sheet). nih.govharvard.edu Any significant changes in the CD spectrum after conjugation could indicate that the linker has perturbed the protein's fold. nih.gov Near-UV CD provides information about the tertiary structure by probing the environment of aromatic side chains. nih.gov
Calorimetry:
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by monitoring the heat absorbed during thermal denaturation. nih.gov A shift in the melting temperature (Tm) of the conjugate compared to the native protein can reveal whether the linker stabilizes or destabilizes the protein structure.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)) in a single experiment. nih.govnih.govwhiterose.ac.uk By comparing the binding of the conjugated and unconjugated biomolecule to its target, ITC can quantify any impact the linker has on the binding thermodynamics. springernature.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of molecular interactions. nih.govnih.govox.ac.uk It is used to determine the kinetics (association rate, ka; dissociation rate, kd) and affinity (KD) of the interaction between the biomolecule and its target. youtube.comyoutube.com Comparing the sensorgrams and kinetic constants for the conjugated versus unconjugated molecule provides direct evidence of whether the linker interferes with the binding site or alters the interaction kinetics. nih.gov
Table 3: Example Biophysical Data Comparing Unconjugated and Conjugated Protein
| Parameter | Unconjugated Protein | Conjugated Protein | Technique |
| Secondary Structure | 45% α-helix, 20% β-sheet | 44% α-helix, 21% β-sheet | Circular Dichroism |
| Melting Temperature (Tm) | 72.5 °C | 71.9 °C | DSC |
| Binding Affinity (KD) | 5.2 nM | 5.8 nM | SPR / ITC |
| Association Rate (ka) | 1.2 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | SPR |
| Dissociation Rate (kd) | 6.2 x 10⁻⁴ s⁻¹ | 6.4 x 10⁻⁴ s⁻¹ | SPR |
Quantitative Analysis of Functional Group Integrity and Reactivity Throughout Multi-Step Synthetic Pathways
The this compound linker is often part of a multi-step synthesis. Ensuring the integrity and reactivity of its key functional groups at each stage is essential for a successful outcome.
Bromoacetyl Group Reactivity: The bromoacetyl group is the thiol-reactive handle for conjugation. Its reactivity can be quantified by reacting the linker with a model thiol compound (e.g., glutathione) and monitoring the reaction rate using HPLC. This provides crucial information about the linker's stability and potential for degradation under various storage and reaction conditions.
Boc Group Deprotection: The Boc group is an acid-labile protecting group for an amine. Its removal is a critical step to enable further functionalization. This deprotection step must be monitored to ensure complete conversion without affecting other acid-sensitive parts of the molecule. acsgcipr.orgnih.gov
Monitoring Techniques: The progress of the deprotection can be tracked by RP-HPLC, where the deprotected product will have a significantly different (typically shorter) retention time than the Boc-protected starting material. chemicalforums.com TLC with ninhydrin (B49086) staining can also be used, as the stain will react with the newly formed primary amine. chemicalforums.com Mass spectrometry will confirm the loss of the Boc group by a corresponding decrease in molecular weight (100.12 Da).
Table 4: HPLC Monitoring of a Boc-Deprotection Reaction
| Reaction Time (min) | % Boc-Protected Starting Material | % Deprotected Product |
| 0 | 100 | 0 |
| 15 | 45 | 55 |
| 30 | 5 | 95 |
| 60 | <1 | >99 |
Future Perspectives and Emerging Trends in Complex Linker Chemistry
Advancements in Multi-Component Reaction Strategies for Streamlined Linker Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. jocpr.comrsc.orgnih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. jocpr.comdovepress.com In the context of linker synthesis, MCRs can streamline the production of complex linkers that would otherwise require lengthy, multi-step syntheses. rsc.org
Recent trends in MCRs include the development of new reaction pathways and the expansion of compatible substrates to create a wider range of molecular scaffolds. jocpr.comdovepress.com Innovations such as the use of isocyanide-based MCRs and transition metal-catalyzed MCRs are enabling the synthesis of novel heterocyclic structures that can be incorporated into linker designs. dovepress.com Furthermore, there is a growing emphasis on "green" MCRs that utilize environmentally benign solvents and catalysts. jocpr.com The application of logic-based approaches, such as single reactant replacement, is also being used to systematically design new and improved MCRs. nih.govnih.gov
Computational Approaches for Predicting Linker Conformation and Conjugation Efficiency in Molecular Design
Various computational techniques are employed for this purpose, ranging from molecular dynamics simulations to Monte Carlo methods. nih.gov These methods can help to identify the most stable conformations of a linker and to predict the likelihood of a successful conjugation reaction. nih.govmdpi.com As computational power increases and algorithms become more sophisticated, it is expected that these predictive models will play an even greater role in the rational design of linkers, reducing the need for extensive experimental screening. nih.gov
| Computational Method | Application in Linker Design | Predicted Outcomes |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a linker over time. | Provides insights into linker flexibility, conformational preferences, and interactions with the biomolecule and payload. nih.gov |
| Monte Carlo (MC) Sampling | Explores the conformational space of a linker through random sampling. | Identifies low-energy, stable conformations of the linker. nih.gov |
| Quantum Mechanics (QM) | Calculates the electronic structure of the linker. | Predicts reactivity and the likelihood of successful conjugation. |
Expanding the Research Utility of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc-like Linkers in Novel Molecular Probes and Systems
Linkers with the characteristics of this compound, which combine a reactive handle, a flexible PEG spacer, and a protected functional group, are highly versatile tools in chemical biology and drug discovery. medchemexpress.commedchemexpress.com While their application in PROTACs is well-established, their utility is expanding into other areas of research. medchemexpress.commedchemexpress.commedchemexpress.com
These linkers are being used to create novel molecular probes for studying biological processes. For example, they can be used to attach fluorescent dyes or other reporter molecules to proteins for imaging studies. nih.gov They are also being employed in the development of new diagnostic agents and targeted drug delivery systems. precisepeg.combroadpharm.comtandfonline.com The cleavable nature of some PEG linkers can be exploited for the controlled release of drugs or for simplifying the analysis of complex bioconjugates. nih.gov The continued development of linkers with diverse functionalities will undoubtedly lead to new and innovative applications in a wide range of scientific disciplines. ub.eduamsterdamumc.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
